

Comparative Spectroscopic Guide: 2-Azido-1-(4-chlorophenyl)ethanone[1]

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Compound of Interest

Compound Name:	2-Azido-1-(4-chlorophenyl)ethanone
CAS No.:	26086-60-2
Cat. No.:	B2524394

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Executive Summary

2-Azido-1-(4-chlorophenyl)ethanone (CAS: 26086-60-2) is a critical phenacyl azide intermediate used in "Click Chemistry" (CuAAC) to synthesize 1,2,3-triazoles and pharmaceutical heterocycles.[1]

This guide addresses the primary analytical challenge: distinguishing the product from its halogenated precursor (2-Bromo-1-(4-chlorophenyl)ethanone). While ¹H NMR shows only subtle shifts between the precursor and product, ¹³C NMR provides the definitive validation due to the "Heavy Atom Effect" of the bromine substituent versus the deshielding nature of the azide group.[1]

Key Spectroscopic Indicators

Feature	Precursor (Bromide)	Product (Azide)	Diagnostic Value
-Methylene (H)	4.42 ppm	4.52 ppm	Low (Ambiguous overlap)
-Carbon (C)	30.4 ppm	~54.9 ppm	High (Definitive)
Carbonyl (C)	190.2 ppm	~191-192 ppm	Moderate

Structural Analysis & Logic

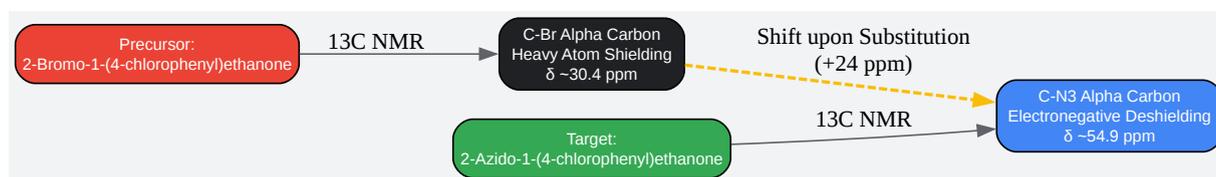
The Diagnostic Challenge

In the synthesis of phenacyl azides, the reaction involves a nucleophilic substitution () of the bromide with the azide anion ().

- **¹H NMR Limitation:** The methylene protons () in both the bromide and the azide are flanked by a carbonyl group and an electronegative heteroatom.^[1] The chemical shift change is often less than 0.15 ppm, making it difficult to monitor reaction completion if peaks overlap.
- **¹³C NMR Solution:** The carbon atom attached to Bromine experiences the Heavy Atom Effect, which shields the nucleus and shifts the signal upfield (~30 ppm). In contrast, the Nitrogen of the azide group is highly electronegative and lacks this shielding effect, pushing the signal downfield (~55 ppm).

Visualizing the Shift Logic

The following diagram illustrates the structural connectivity and the resulting chemical shift logic.



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Figure 1: Mechanistic basis for the diagnostic 13C NMR shift between the bromide precursor and azide product.

Detailed Comparative Data

1H NMR Analysis (400 MHz,)

The aromatic region shows a characteristic

pattern (approximated as two doublets) typical of para-substituted benzenes.

Position	Assignment	Precursor (ppm)	Product (ppm)	Multiplicity (Hz)
-CH2	Methylene	4.42	4.52	Singlet (s)
Ar-H (Ortho)	Aromatic (2,[1]6)	7.94	7.80 - 7.90	Doublet ()
Ar-H (Meta)	Aromatic (3,[1]5)	7.48	7.42 - 7.48	Doublet ()

Note: The shift of the aromatic protons is minimal because the modification occurs at the -carbon, two bonds away from the ring.

13C NMR Analysis (100 MHz,)

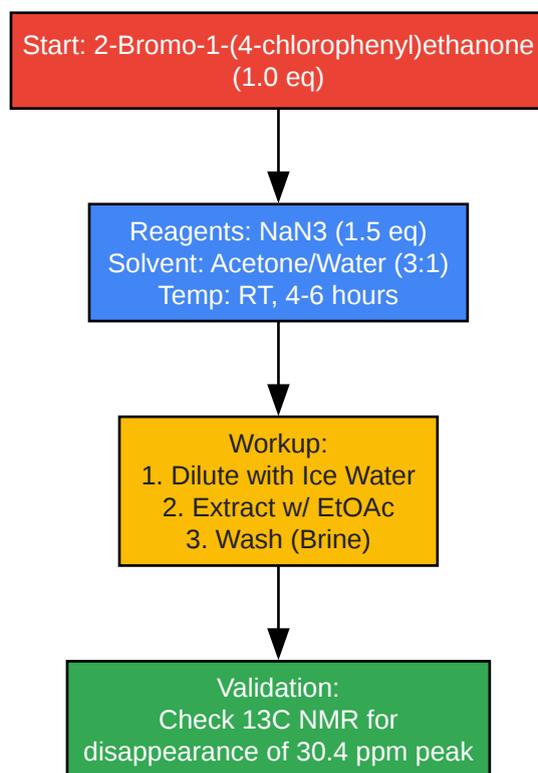
This is the primary method for confirming purity. Any signal near 30 ppm indicates unreacted starting material.

Position	Assignment	Precursor (ppm)	Product (ppm)	Comparison Logic
C=O	Carbonyl	190.2	~191.0	Minimal change. [1]
Ar-C (Ipso)	Quaternary	140.5	~140.0	Inductive effect of Cl.[1]
Ar-C	Aromatic CH	130-132	130-132	Standard aromatic region. [1]
-CH ₂	Alpha Carbon	30.4	54.9	Diagnostic Shift (+24.5 ppm)

Experimental Validation Protocol

Synthesis Workflow

To generate the sample for analysis, the following standard protocol is recommended. This method minimizes the formation of elimination byproducts.



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Figure 2: Synthesis and validation workflow.[1]

Step-by-Step Protocol

- Preparation: Dissolve 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 mmol) in Acetone (10 mL).
- Addition: Add a solution of Sodium Azide (1.5 mmol) in water (3 mL) dropwise. Caution: Avoid halogenated solvents during the reaction to prevent formation of explosive di-azidomethane.[1]
- Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2).
- Workup: Pour mixture into ice-cold water. The product often precipitates as a white/off-white solid.[1] Filter or extract with Ethyl Acetate.
- NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL

Safety & Handling (Critical)

- Explosion Hazard: Organic azides with a C/N ratio < 3 are highly unstable.[2][3]
 - Target Molecule:

.[4] Carbon count = 8, Nitrogen = 3. Ratio = 2.66.
 - Risk Assessment: This molecule is on the borderline of stability. Do not heat above 60°C. Do not distill. Store in the dark at 4°C.
- Reagent Safety: Sodium azide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) is acutely toxic and reacts with acids to form hydrazoic acid (

), which is explosive.

References

- RSC Advances.

-mono or

-dihalo ketones.[1] (Contains 2-Bromo-1-(4-chlorophenyl)ethanone NMR data).
- J. Braz. Chem. Soc.

-Azidophenylethanols.[1] (Contains **2-Azido-1-(4-chlorophenyl)ethanone** NMR data).
- PubChem.2-Bromo-1-(4-chlorophenyl)ethanone Compound Summary. [1]
- University of Pittsburgh.Safe Handling of Azides (C/N Ratio Guidelines).

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Sources

- [1. Ethanone, 2-bromo-1-\(4-chlorophenyl\)- | SIELC Technologies \[sielc.com\]](#)
- [2. artscimedia.case.edu \[artscimedia.case.edu\]](#)
- [3. safety.pitt.edu \[safety.pitt.edu\]](#)
- [4. pubchem.ncbi.nlm.nih.gov \[pubchem.ncbi.nlm.nih.gov\]](#)
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